Thiazole-5-carboxylic acid

Descripción general

Descripción

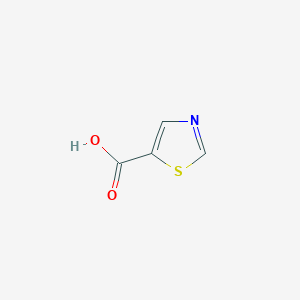

Thiazole-5-carboxylic acid (CAS: 14527-41-4) is a heterocyclic compound featuring a five-membered thiazole ring with a carboxylic acid group at position 5 (Figure 1). Its molecular formula is C₄H₃NO₂S, and it serves as a versatile scaffold in medicinal chemistry and materials science . The compound’s reactivity and biological activity are influenced by the spatial arrangement of functional groups: the sulfur atom at position 1, nitrogen at position 3, and carboxylic acid at position 3. Key applications include its use as an intermediate in synthesizing antifungal agents , xanthine oxidase inhibitors , and antiviral derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of α-oxodithioesters with tosylmethyl isocyanide in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles . Another method includes the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can be further converted to this compound derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Análisis De Reacciones Químicas

Decarboxylation Reactions

Thiazole-5-carboxylic acid undergoes pH-dependent decarboxylation via two mechanisms:

-

Unimolecular decarboxyprotonation : Dominates under neutral to basic conditions.

-

Bimolecular protiodecarboxylation : Favored in acidic environments.

Table 1: Decarboxylation Kinetics

Key findings:

-

Electron-withdrawing substituents (e.g., phenylamino) reduce decarboxylation rates .

-

Activation energies range between 70–85 kJ/mol, depending on substituents .

Halogen-Metal Exchange Reactions

This compound is synthesized via halogen-metal exchange using bromothiazole precursors:

Reaction Pathway :

Table 2: Synthesis Optimization

| Starting Material | Reagent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 5-Bromothiazole | n-BuLi/CO₂ | −78°C | 87% | |

| 2-Bromothiazole | Mg/CO₂ | 25°C | 68% |

Substitution Reactions

The carboxylic acid group participates in nucleophilic substitutions:

Example Reaction :

this compound + SOCl₂ → Thiazole-5-carbonyl chloride (intermediate for amides/esters) .

Key Applications :

-

Amidation with 2,6-dimethoxyaniline yields bioactive derivatives (94% yield) .

-

Esterification with ethanol produces ethyl thiazole-5-carboxylate (precursor for polymers) .

Oxidation:

Reduction:

-

LiAlH₄ reduces the carboxylic acid group to thiazole-5-methanol , though yields are moderate (≤55%) due to side reactions.

Hydrolysis Reactions

Ethyl thiazole-5-carboxylate undergoes saponification to regenerate the carboxylic acid:

Conditions :

Cycloaddition and Heterocycle Formation

This compound participates in [3+2] cycloadditions to form fused heterocycles:

Example :

-

Reaction with nitriles yields thiazolo[5,4-d]thiazole derivatives (antioxidant/antidiabetic agents) .

Role in Coordination Chemistry

The carboxylic acid group binds metal ions, forming complexes with applications in catalysis:

Table 3: Metal Complex Properties

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Cu²⁺ | Bidentate | Catalytic oxidation | |

| Fe³⁺ | Monodentate | Photocatalysis |

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antidiabetic Properties

Recent studies have highlighted the potential of thiazole-5-carboxylic acid derivatives in managing diabetes. A notable compound, 2-(4-Fluorobenzamido)-4-methylthis compound, demonstrated significant improvements in insulin sensitivity and lipid profiles in diabetic animal models. The compound's administration resulted in a marked reduction of serum glucose and lipid levels, alongside a decrease in oxidative stress markers, indicating its therapeutic potential for Type 2 diabetes mellitus (T2DM) .

1.2 Anticancer Activity

Thiazole derivatives have shown promising anticancer properties. For instance, compounds synthesized with thiazole moieties exhibited selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells. One study reported that certain thiazole analogs induced apoptosis in cancer cells with IC50 values as low as 10-30 µM, suggesting their potential as chemotherapeutic agents .

1.3 Antimicrobial Activity

This compound and its derivatives have also been investigated for their antimicrobial properties. The microplate resazurin assay has been utilized to evaluate the efficacy of these compounds against Mycobacterium tuberculosis and other pathogens, revealing significant antibacterial activity .

Agricultural Applications

2.1 Pesticidal Properties

Research indicates that thiazole derivatives can be effective as pesticides. Compounds containing the thiazole ring have been synthesized and tested for their ability to inhibit plant pathogens, thereby enhancing crop protection .

Materials Science Applications

3.1 Synthesis of Functional Materials

This compound is utilized in the synthesis of various functional materials, including polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials .

Comprehensive Data Table

Case Studies

Case Study 1: Diabetes Management

A study involving the administration of 2-(4-Fluorobenzamido)-4-methylthis compound to diabetic rats showed a reversal of hyperglycemia and improved lipid profiles over four weeks of treatment. Histopathological examinations confirmed the restoration of pancreatic morphology, emphasizing its potential as a therapeutic candidate for T2DM .

Case Study 2: Cancer Research

In a series of experiments, novel thiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also triggered apoptosis through specific apoptotic pathways, highlighting their potential role in cancer therapy .

Mecanismo De Acción

Thiazole-5-carboxylic acid can be compared with other thiazole derivatives such as:

- Thiazole-4-carboxylic acid

- 2-Aminothiazole

- Benzothiazole

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Comparación Con Compuestos Similares

Comparison with Similar Thiazolecarboxylic Acid Derivatives

Structural and Reactivity Differences

Thiazolecarboxylic acids differ in the position of the carboxylic acid group (positions 2, 4, or 5), leading to distinct chemical behaviors:

Key Insight : The inability of this compound to form [N,O] chelates distinguishes its coordination chemistry from the 2- and 4-isomers, making it less suitable for metal-based drug design but useful in sulfur-mediated interactions .

Enzyme Inhibition

- This compound: Di-substituted derivatives (e.g., GK-20) inhibit xanthine oxidase with IC₅₀ = 0.45 µM, outperforming monosubstituted analogs .

- Thiazole-2-Carboxylic Acid : Amide derivatives (e.g., dasatinib ) target tyrosine kinases and USP7, showing antitumor activity .

Antiviral Activity

- This compound : Derivatives like compound 93 exhibit EC₅₀ = 0.31 µg/mL against H5N1 influenza, attributed to the 5-carboxyl group enhancing target binding .

- Thiazole-4-Carboxylic Acid: Limited antiviral data; primarily used in metal-complexed antimicrobial agents .

Antifungal/Cytotoxic Activity

Actividad Biológica

4-Carboxyphenylboronic acid (CPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and potential applications in drug delivery systems, supported by relevant research findings and case studies.

4-Carboxyphenylboronic acid is characterized by the following chemical properties:

- Chemical Formula : CHBO

- Molecular Weight : 165.94 g/mol

- Structure : Contains a phenyl ring with a carboxylic acid group and a boronic acid group, which facilitates interactions with diols and other biomolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of CPBA through various mechanisms:

-

Cytotoxicity Against Cancer Cell Lines :

- CPBA has been tested against several human cancer cell lines, showing significant cytotoxic effects. For example, palladium nanoparticles supported on silica, functionalized with CPBA, exhibited high cytotoxicity comparable to established anticancer agents .

- A study reported that CPBA-functionalized carbon dots demonstrated effective targeting and staining of HeLa cancer cells, indicating potential for real-time imaging and therapeutic applications .

- Mechanism of Action :

Antibacterial Activity

CPBA also exhibits antibacterial properties, particularly against resistant strains:

- Inhibition of β-lactamase :

Drug Delivery Applications

The unique properties of CPBA make it suitable for drug delivery systems:

-

pH-Responsive Release :

- Research indicates that CPBA-modified mesoporous silica nanoparticles can regulate insulin release in diabetic models, demonstrating a hypoglycemic effect while maintaining safety in vitro . This pH-responsive behavior is crucial for targeted drug delivery in pathological conditions such as cancer and diabetes.

- Fluorescent Probes :

Study 1: Cytotoxicity Evaluation

In vitro tests were conducted using palladium nanoparticles supported on mesoporous silica functionalized with CPBA against five different cancer cell lines. The results indicated high cytotoxicity levels, with some formulations showing enhanced activity compared to traditional metal complex-based systems .

Study 2: Diabetes Management

A study involving mesoporous silica nanoparticles modified with CPBA demonstrated effective insulin loading and release under hyperglycemic conditions. This approach not only highlights the compound's versatility but also its potential application in managing diabetes through targeted therapy .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for Thiazole-5-carboxylic acid (T5CA) derivatives, and how are they characterized?

T5CA derivatives are typically synthesized via cyclocondensation reactions, such as the Hantzsch thiazole synthesis. For example, ethyl 4-methyl-2-(naphthalen-2-yl)thiazole-5-carboxylate is synthesized by reacting naphthalene-2-carbothioamide with ethyl chloroacetate in ethanol, followed by hydrolysis to yield the carboxylic acid . Characterization employs H/C NMR to confirm regioselectivity and purity, while melting points and HPLC validate structural integrity .

Q. How do researchers address solubility challenges in T5CA during experimental design?

Solubility is improved using polar aprotic solvents (e.g., DMSO, DMF) or by derivatizing the carboxylic acid group into esters or amides. For instance, ethyl ester derivatives of T5CA enhance solubility in organic phases, facilitating reactions like Suzuki coupling . Post-synthesis, reverse-phase chromatography or recrystallization in ethanol/water mixtures ensures purity .

Q. What spectroscopic techniques are critical for confirming T5CA’s structure and purity?

Key techniques include:

- NMR : H NMR (e.g., δ 14.43 ppm for -COOH proton) and C NMR (carboxylic carbon at ~165–170 ppm) .

- FT-IR : Carboxylic O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] for CHNOS: 129.14 Da) .

Advanced Research Questions

Q. How do computational methods like DFT/TD-DFT predict T5CA’s conformational stability and reactivity?

DFT studies at the B3LYP/6-311++G(d,p) level reveal four T5CA conformers, with relative energies spanning 0.14–29.84 kJ/mol. The most stable conformer (T5CA_1) has a planar carboxylic group, while higher-energy forms (T5CA_3/4) exhibit non-planar geometries, influencing hydrogen bonding and solubility . TD-DFT calculations further predict excited-state properties, such as S→S transitions with high oscillator strength, critical for photochemical applications .

Q. What strategies optimize T5CA derivatives as xanthine oxidase (XO) inhibitors?

Structure-activity relationship (SAR) studies highlight:

- Electron-withdrawing groups (e.g., -CF at position 4) enhance XO inhibition by increasing electrophilicity near the thiazole ring .

- Molecular docking (Glide XP mode) identifies hydrogen bonds between the carboxylic acid group and Arg880/Thr1010 residues in XO’s active site .

- In vitro assays using oxonate-induced hyperuricemic mice validate potency (e.g., IC values <1 µM for lead compounds) .

Q. How do T5CA-based coordination polymers achieve structural diversity in supramolecular chemistry?

T5CA acts as a bifunctional ligand, coordinating metals via the carboxylate and thiazole N atoms. For example, [Cu(T5CA)(phen)]·3.25HO forms 2D networks through π-π stacking and hydrogen bonding. Structural flexibility arises from pH-dependent deprotonation, enabling applications in catalysis or sensing .

Q. What methodological pitfalls arise in analyzing T5CA’s biological activity, and how are they resolved?

Common issues include:

- Off-target effects : Counteracted by selectivity profiling against related enzymes (e.g., carbonic anhydrase) .

- Metabolic instability : Addressed via prodrug strategies (e.g., methyl esterification) to improve pharmacokinetics .

- Data reproducibility : Mitigated by standardized assay protocols (e.g., XO inhibition using spectrophotometric uric acid quantification at 295 nm) .

Q. Methodological Contradictions and Resolutions

Q. Why do synthetic yields vary for T5CA derivatives across studies, and how is this managed?

Discrepancies arise from solvent polarity (e.g., DMF vs. ethanol) and reaction times. For example, naphthalene-2-carbothioamide cyclization in DMF yields 84% product vs. 71% in ethanol due to better nucleophilicity . Researchers optimize conditions via Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading) .

Q. How do conflicting computational predictions about T5CA’s HOMO-LUMO gaps impact drug design?

Variations in HOMO-LUMO gaps (e.g., 4.1–5.3 eV) stem from differing DFT functionals. Consensus is achieved by comparing multiple methods (e.g., B3LYP vs. M06-2X) and validating with experimental UV-Vis data . Lower gaps correlate with higher reactivity, guiding the design of electron-deficient analogs for enhanced bioactivity .

Q. Tables

Table 1. Key Physicochemical Properties of T5CA

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 129.14 g/mol |

| Melting Point | >190°C |

| Solubility | DMSO, Ethanol, Water (pH-dependent) |

Table 2. Selected T5CA Derivatives and Biological Activities

| Derivative | XO IC (µM) | Key Structural Feature |

|---|---|---|

| 4-CF-T5CA | 0.89 | Trifluoromethyl at position 4 |

| 2-Naphthyl-T5CA | 1.12 | Naphthalene at position 2 |

| 5-Amino-T5CA | 2.45 | Amino group at position 5 |

Propiedades

IUPAC Name |

1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVFSQQHQPPKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162959 | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-41-4 | |

| Record name | 5-Thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14527-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.